2-(3-methylpyridin-2-yl)propan-2-amine hydrochloride

Catalog No.
S6570912
CAS No.
2126160-07-2
M.F
C9H15ClN2
M. Wt
186.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-methylpyridin-2-yl)propan-2-amine hydrochlori...

CAS Number

2126160-07-2

Product Name

2-(3-methylpyridin-2-yl)propan-2-amine hydrochloride

Molecular Formula

C9H15ClN2

Molecular Weight

186.7

2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride, with the chemical formula C9H14N2·HCl and a molecular weight of approximately 178.68 g/mol, is a compound that belongs to the class of amines. This compound is characterized by its pyridine ring, which is substituted at the 3-position with a methyl group and at the 2-position with a propan-2-amine moiety. It appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various biological and chemical applications .

Typical of amines and pyridines:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions via nucleophilic substitution, allowing for the introduction of various alkyl groups.
  • Hydrochloride Formation: The base form of the compound can readily form a hydrochloride salt, enhancing its solubility and stability in aqueous solutions.

The synthesis of 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride can be achieved through several methods:

  • Pyridine Derivative Reaction: Starting from 3-methylpyridine, it can be reacted with an appropriate alkylating agent (such as isopropyl bromide) in the presence of a base (e.g., potassium carbonate) to yield the desired amine.

    Reaction:
    3 methylpyridine+isopropyl bromidebase2 3 Methylpyridin 2 yl propan 2 amine\text{3 methylpyridine}+\text{isopropyl bromide}\xrightarrow{\text{base}}\text{2 3 Methylpyridin 2 yl propan 2 amine}
  • Hydrochloride Salt Formation: The free base can then be treated with hydrochloric acid to form the hydrochloride salt.

This compound has various applications in research and industry:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other biologically active compounds.
  • Analytical Chemistry: Its unique structure allows it to be utilized in analytical methods for detecting similar compounds.

Interaction studies involving 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride have primarily focused on its binding affinity to various receptors and enzymes relevant to neurotransmitter systems. Preliminary studies suggest that it may modulate receptor activity, although further research is needed to elucidate its pharmacodynamics fully.

Several compounds share structural similarities with 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexKey Differences
2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride2567502-34-30.91Substituent position on pyridine ring
2-(6-Methylpyridin-2-yl)propan-2-amine1060806-45-20.89Different methyl position on pyridine
(R)-1-(Pyridin-2-yl)ethanamine45695-03-20.91Shorter carbon chain
(S)-1-(Pyridin-2-yl)ethanamine27854-90-60.91Enantiomeric form
(R)-1-(Pyridin-5-yletanamine dihydrochloride1352640-52-80.84Different substitution pattern

The uniqueness of 2-(3-Methylpyridin-2-yl)propan-2-amino hydrochloride lies in its specific methyl substitution pattern on the pyridine ring, which may influence its biological activity and interaction profile compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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